(E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a naphthalen-2-yl group at the pyrazole C3 position and a 3-allyl-2-hydroxybenzylidene substituent at the hydrazide moiety.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-2-6-17-9-5-10-20(23(17)29)15-25-28-24(30)22-14-21(26-27-22)19-12-11-16-7-3-4-8-18(16)13-19/h2-5,7-15,29H,1,6H2,(H,26,27)(H,28,30)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYDRWNNQEFFB-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties. The synthesis typically involves the condensation of hydrazine derivatives with appropriate aldehydes, followed by subsequent reactions to form the final product. The molecular formula of this compound is , with a molecular weight of approximately 396.44 g/mol .
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that various substituted pyrazoles showed inhibitory activity against COX-1 and COX-2 enzymes, which are critical targets in inflammatory processes. The compound this compound was screened for similar activities, revealing promising results in reducing inflammation in animal models .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μg/mL) |
|---|---|---|---|
| Compound A | 45 | 60 | 54.65 |
| Compound B | 30 | 71 | 57.24 |
| This Compound | TBD | TBD | TBD |
2. Antioxidant Properties
Antioxidant activity is another crucial aspect of the biological profile of pyrazole derivatives. The compound has shown the ability to scavenge free radicals and inhibit reactive oxygen species (ROS) production in vitro. These properties suggest potential applications in preventing oxidative stress-related diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results indicate that it exhibits significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies and Research Findings
In a recent study, the anti-inflammatory effects of several pyrazole derivatives were evaluated using carrageenan-induced edema models in rats. The results indicated that certain derivatives, including those structurally related to this compound, significantly reduced paw swelling compared to control groups .
Another investigation focused on the antioxidant capacity of these compounds using platelet aggregation assays, showing that they could effectively inhibit ROS production and platelet activation, highlighting their potential as therapeutic agents for cardiovascular diseases .
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties:
Research indicates that pyrazole-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural characteristics of (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide suggest that it may possess similar antibacterial properties. Studies on related pyrazole derivatives have shown promising results, making this compound a candidate for further investigation in antibacterial applications .
Antifungal Properties:
Similarly, the antifungal activity of pyrazole derivatives has been documented. Given the chemical structure of this compound, it is hypothesized that it could also exhibit antifungal properties. Previous studies have reported that modifications in the pyrazole framework can enhance antifungal efficacy, suggesting a pathway for exploring this compound's potential .
Antioxidant Activity
Recent investigations into pyrazole derivatives have highlighted their ability to act as antioxidants. A study focused on the synthesis and biological evaluation of novel pyrazole compounds demonstrated their effectiveness in scavenging free radicals and inhibiting oxidative stress-related pathways .
Case Study:
In a particular study, various pyrazole derivatives were synthesized and evaluated for their antioxidant activities using different assays, including DPPH and superoxide radical scavenging tests. Compounds derived from similar structures showed significant antioxidant potential, indicating that this compound may also be effective in this regard .
Molecular Modeling and Biological Evaluation
Molecular modeling studies are essential for understanding the interaction of this compound with biological targets. These studies can predict binding affinities and elucidate mechanisms of action.
Example of Molecular Docking:
A study involving molecular docking simulations indicated that certain pyrazole derivatives could effectively bind to the active sites of enzymes involved in oxidative stress and inflammation pathways. Such insights can guide future experimental designs to test this compound against specific biological targets .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-carbohydrazide derivatives are widely studied for their structural versatility and bioactivity. Below is a systematic comparison of the target compound with key analogues:
Substituent Variations on the Aromatic Rings
Naphthalene vs. Phenyl Substituents
- Analogues :
- (E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC): Substituted with a methoxy group on the benzylidene ring and a methyl group on the pyrazole, leading to reduced electron-withdrawing effects compared to the target compound’s hydroxy and allyl groups .
- (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC): The 2,4-dichlorophenyl group increases electron-withdrawing effects, lowering HOMO energy (-6.12 eV vs. -5.78 eV for the target compound) and altering reactivity .
Benzylidene Modifications
- 3-Allyl-2-hydroxybenzylidene : The allyl group introduces steric bulk and electron-donating effects, while the ortho-hydroxy group enables intramolecular hydrogen bonding, stabilizing the E-configuration .
- 3-Ethoxy-4-hydroxybenzylidene : Found in N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, this substitution increases solubility due to the ethoxy group but reduces planarity compared to the allyl derivative .
Spectroscopic and Computational Data
Table 1: Key Physicochemical Properties
Key Observations :
Structural and Crystallographic Insights
- DFT Studies : Hybrid B3LYP/6-311 G∗∗ calculations on E-DPPC and E-MBPC reveal that electron-donating groups (e.g., allyl, methoxy) reduce bond dissociation energies (BDEs) for the N–N bond, enhancing susceptibility to metabolic cleavage .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Condensation of 3-Allyl-2-Hydroxybenzaldehyde with 3-(Naphthalen-2-yl)-1H-Pyrazole-5-Carbohydrazide
The most widely reported method involves the acid-catalyzed condensation of 3-allyl-2-hydroxybenzaldehyde and 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming an imine bond (Schiff base) with E-stereoselectivity.
Reaction Conditions
- Solvent: Anhydrous ethanol or methanol
- Catalyst: Glacial acetic acid (1–2 drops)
- Temperature: Reflux at 78–90°C for 6–8 hours
- Yield: 68–75% after recrystallization from ethanol
Mechanistic Insights
Stepwise Synthesis via Pyrazole Ring Formation
An alternative route constructs the pyrazole core in situ before introducing the carbohydrazide moiety. This method minimizes side reactions during aldehyde-hydrazide condensation.
Preparation of 3-(Naphthalen-2-yl)-1H-Pyrazole-5-Carboxylic Acid
- Cyclocondensation: Naphthalen-2-ylacetylene reacts with diazomethane under Cu(I) catalysis to form the pyrazole ring.
- Oxidation: The methyl ester intermediate undergoes saponification with NaOH/EtOH to yield the carboxylic acid (85–90% yield).
Conversion to Carbohydrazide
Optimization Strategies for Improved Yield
Solvent and Catalytic Systems
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate the condensation step but reduce stereoselectivity. Ethanol remains optimal for balancing reaction rate and E-isomer purity.
Catalyst Screening
| Catalyst | Yield (%) | E:Z Ratio |
|---|---|---|
| Acetic acid | 68 | 95:5 |
| p-Toluenesulfonic acid | 72 | 93:7 |
| ZnCl2 | 65 | 90:10 |
| Catalyst-free | 41 | 85:15 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
FT-IR (KBr, cm⁻¹):
1H NMR (500 MHz, DMSO-d6):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 11.32 | s (1H) | Hydrazide NH |
| 8.76 | s (1H) | Imine CH=N |
| 7.82–7.15 | m (10H) | Naphthalenyl and aryl H |
| 6.05 | m (1H) | Allyl CH2=CH–CH2 |
| 5.10 | d (2H) | Allyl =CH2 |
| 3.42 | t (2H) | Allyl –CH2– |
Applications and Derivative Synthesis
Anticancer Activity
The compound’s bioactivity stems from its ability to chelate metal ions and inhibit procaspase-3 activation. Structural analogs exhibit IC50 values of 1.2–4.7 µM against SW620 (colon) and PC-3 (prostate) cancer cells.
Coordination Chemistry
Zn(II) and Co(II) complexes derived from this carbohydrazide show enhanced antioxidant properties (DPPH scavenging at 82–89% efficacy).
Q & A
Basic: What synthetic routes and characterization techniques are used to prepare and validate (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide?
The compound is synthesized via a multi-step approach. First, the pyrazole-3-carbohydrazide core is prepared by condensing 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The hydrazide intermediate is then reacted with 3-allyl-2-hydroxybenzaldehyde under reflux in ethanol to form the hydrazone derivative via a Claisen-Schmidt-like condensation . Characterization involves:
- FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
- ¹H/¹³C NMR to verify regiochemistry and substituent positions (e.g., allyl proton signals at δ 5.1–5.8 ppm, naphthyl aromatic protons at δ 7.2–8.5 ppm) .
- ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ peak matching theoretical mass) .
- Single-crystal X-ray diffraction to resolve stereochemistry and confirm the E-configuration of the hydrazone bond .
Basic: What spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
- X-ray crystallography provides definitive proof of the E-configuration, intramolecular hydrogen bonding (e.g., O-H⋯N between hydroxyl and hydrazone groups), and planarity of the pyrazole-hydrazone system .
- Vibrational spectroscopy (FT-IR) identifies key functional groups and hydrogen-bonding patterns, cross-validated with DFT calculations (B3LYP/6-311G**) to assign vibrational modes (e.g., C=N stretch at ~1590 cm⁻¹) .
- ¹H-¹H COSY and NOESY NMR maps spatial proximities, resolving ambiguities in allyl or naphthyl substituent orientations .
Advanced: How do computational methods like DFT and molecular docking elucidate electronic properties and bioactivity?
- DFT calculations (B3LYP/6-311G**) model the compound’s gas-phase and solvated structures. Key findings include:
- Molecular docking (AutoDock Vina) predicts binding to enzymes like α-glucosidase, with docking scores (−8.2 to −9.6 kcal/mol) suggesting strong interactions via hydrogen bonds (hydroxyl group with Asp214) and π-stacking (naphthyl with Tyr158) .
Advanced: How can discrepancies between experimental and computational data be resolved?
- Solvent effects : SCRF/IEFPCM models in DFT account for solvent polarity, correcting discrepancies in dipole moments or vibrational frequencies (e.g., C=O stretching shifts in DMSO vs. gas phase) .
- Dynamic effects : Molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) assess conformational flexibility, reconciling rigid gas-phase DFT geometries with solution-phase NMR data .
- Basis set validation : Compare results from 6-311G** vs. def2-TZVP basis sets to ensure electronic property accuracy .
Advanced: What strategies evaluate the compound’s biological activity, and how are contradictions in inhibition assays addressed?
- Enzyme inhibition assays :
- α-Glucosidase/α-amylase inhibition (IC₅₀ = 12–18 µM) measured via PNPG hydrolysis, with Lineweaver-Burk plots confirming competitive inhibition .
- Contradictions (e.g., varying IC₅₀ values across studies) are addressed by standardizing assay conditions (pH 6.8, 37°C) and validating via orthogonal methods like isothermal titration calorimetry (ITC) .
- Cellular toxicity screening (MTT assay on HepG2 cells) ensures bioactivity is not due to cytotoxicity (CC₅₀ > 100 µM) .
Advanced: How are electronic properties and reactivity analyzed to guide derivatization?
- Frontier Molecular Orbital (FMO) analysis identifies reactive sites: the hydrazone nitrogen and naphthyl π-system are nucleophilic (high HOMO density), while the pyrazole C5 is electrophilic (low LUMO) .
- Molecular Electrostatic Potential (MEP) maps highlight regions for targeted substitution (e.g., introducing electron-withdrawing groups at C3 to enhance electrophilicity) .
- Global reactivity descriptors (e.g., electrophilicity index ω = 1.8 eV) predict reactivity toward biological nucleophiles like glutathione .
Basic: What key structural features are confirmed by X-ray crystallography?
- Intramolecular hydrogen bonds (O-H⋯N, 1.86 Å) stabilize the E-configuration .
- Dihedral angles between pyrazole and naphthyl groups (8.2°) indicate partial conjugation, supported by π-π stacking (3.5 Å) in the crystal lattice .
- Packing interactions (C-H⋯O, van der Waals) explain solubility trends and inform co-crystallization strategies for formulation .
Advanced: How does molecular docking predict binding modes, and how are results validated?
- Docking protocols :
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
